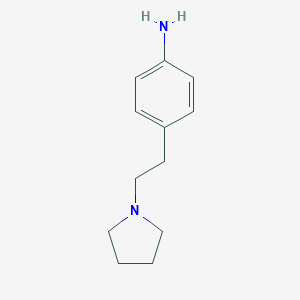

4-(2-(Pyrrolidin-1-yl)ethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-pyrrolidin-1-ylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14/h3-6H,1-2,7-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOKZNBDXFOXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424583 | |

| Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168897-20-9 | |

| Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-(Pyrrolidin-1-yl)ethyl)aniline is a chemical compound of interest in proteomics research and as a potential building block in medicinal chemistry.[1] Its structure, featuring an aniline core, a flexible ethyl linker, and a pyrrolidine moiety, suggests potential applications as a scaffold in the design of novel bioactive molecules. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and further application in drug discovery and development. This guide provides a concise overview of the known physical properties of this compound and its hydrochloride salt, along with detailed experimental protocols for their determination.

Core Physical Properties

Aromatic amines are typically high-boiling liquids or low-melting solids.[2][3] The physicochemical data for this compound and its common salt form are summarized below.

| Property | This compound | This compound hydrochloride |

| CAS Number | 168897-20-9[1] | Not explicitly available |

| Molecular Formula | C₁₂H₁₈N₂[1] | C₁₂H₁₈N₂ · HCl[4] |

| Molecular Weight | 190.28 g/mol [1] | 226.75 g/mol [4] |

| Appearance | Not explicitly stated, but likely a liquid or low-melting solid | Solid[4] |

| Melting Point | Not explicitly available | Not explicitly available |

| Boiling Point | Not explicitly available | Not applicable |

| Solubility | General amine solubility suggests solubility in organic solvents and slight solubility in water, which increases with acidification. | Expected to be more water-soluble than the free base. |

Experimental Protocols

Accurate determination of the physical properties of this compound is crucial for its application. Standard organic chemistry laboratory procedures can be employed for this purpose.

Melting Point Determination

The melting point is a key indicator of a solid compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: If the compound is a solid, ensure it is dry and finely powdered. A small amount of the solid is introduced into the open end of a capillary tube and packed down by tapping the sealed end on a hard surface to a height of 2-3 mm.

-

Apparatus Setup (Mel-Temp): Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly at first to get an approximate melting point. Then, allow the apparatus to cool and repeat the measurement with a fresh sample, this time heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.[5] A pure compound will have a sharp melting point range of 1-2°C.

Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block on a hot plate or a Thiele tube with heating oil)

-

Clamps and stand

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid this compound into the test tube.

-

Capillary Inversion: Place the capillary tube, sealed end up, into the liquid in the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer with the bulb of the thermometer level with the sample. Suspend the assembly in the heating apparatus.

-

Heating: Gently heat the apparatus. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Note the temperature at which a rapid and continuous stream of bubbles emerges. This is the boiling point, where the vapor pressure of the liquid equals the atmospheric pressure.[6][7][8]

Solubility Assessment

Understanding the solubility of a compound is critical for reaction setup, purification, and formulation.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

pH paper

Procedure:

-

Solvent Screening: In separate, labeled test tubes, add a small, measured amount of this compound (e.g., 10 mg of solid or 10 µL of liquid).

-

Solvent Addition: To each tube, add a measured volume of a different solvent (e.g., 1 mL of water, ethanol, diethyl ether, and 5% aqueous HCl).

-

Observation: Agitate the tubes and observe whether the compound dissolves completely. Record the solubility. For amines, solubility in water is expected to be low for molecules with more than six carbon atoms, but they are generally soluble in organic solvents.[9]

-

Acidic Solubility: Due to the basic nature of the amine functional groups, this compound is expected to be soluble in dilute aqueous acid solutions through the formation of a water-soluble ammonium salt.[10][11] The pH of an aqueous solution can be tested with pH paper; a basic pH would be indicative of an amine.[9]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the key physical properties of this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. scbt.com [scbt.com]

- 2. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 3. Amines: Chemical and Physical Properties [unacademy.com]

- 4. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Solubility Profile of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility profile of the organic compound 4-(2-(Pyrrolidin-1-yl)ethyl)aniline. Due to the limited availability of specific experimental data for this molecule in published literature, this document combines known data with qualitative analysis based on its chemical structure and presents standardized experimental protocols for its empirical determination.

Introduction to this compound

This compound is a substituted aniline compound featuring a pyrrolidine ring connected via an ethyl linker to the para position of the aniline moiety. Its structure suggests it is a basic compound, capable of protonation at the aniline and pyrrolidine nitrogen atoms. This characteristic is a key determinant of its solubility, particularly in aqueous solutions of varying pH. It is primarily used as a biochemical for research purposes, including proteomics and as a building block in organic synthesis.[1]

Physicochemical Properties

A summary of the basic physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| Appearance | Light Brown Solid | Sigma-Aldrich |

| Purity | ≥95% | [1] |

Quantitative Solubility Data

Quantitative solubility data for this compound is sparse. However, data for its hydrochloride salt is available and provides insight into its aqueous solubility under specific conditions.

| Form | Solvent System | pH | Solubility | Source |

| Hydrochloride Salt | Aqueous Buffer | 7.4 | 34.7 µg/mL | PubChem |

Qualitative Solubility Profile

Based on its chemical structure, a qualitative solubility profile can be predicted.

-

pH-Dependent Aqueous Solubility : The presence of two basic nitrogen atoms means that the compound's aqueous solubility is highly dependent on pH. In acidic conditions, the amine groups will be protonated, forming cationic species (salts) which are significantly more water-soluble.[2][5] Conversely, in basic conditions, the compound will exist in its neutral, less soluble form.

Experimental Protocols for Solubility Determination

To empirically determine the comprehensive solubility profile, standardized methods such as the Shake-Flask method for thermodynamic solubility and Potentiometric Titration for pKa and pH-dependent solubility are recommended.

This method is considered the gold standard for determining the thermodynamic solubility of a compound in a given solvent.

Objective: To determine the concentration of a saturated solution of the test compound at equilibrium.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol).[6]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6][7][8]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution via centrifugation or filtration (using a filter that does not bind the compound).[7][9]

-

Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

-

Calibration: A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.[7]

This method is used to determine the ionization constants (pKa) of a compound, which is crucial for understanding its pH-dependent solubility.

Objective: To determine the pKa values of this compound by monitoring pH changes during titration with an acid or base.

Methodology:

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol-water) for sparingly soluble compounds, to a known concentration (e.g., 1 mM).[10]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The ionic strength is kept constant using an electrolyte like KCl.[10]

-

Titration: The solution is made acidic (e.g., to pH 2) with a standardized HCl solution. A standardized titrant (e.g., 0.1 M NaOH) is then added in small, precise increments.[10]

-

Data Recording: The pH of the solution is recorded after each addition of titrant, allowing the solution to reach equilibrium at each step.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points, which can be identified as inflection points on the curve. Specialized software can be used for precise calculation.[10][11] The data from this experiment can be used to calculate the solubility at any given pH.

Visualization of a Representative Experimental Workflow

While no specific signaling pathways for this compound are documented, a logical workflow for its initial biological characterization can be proposed based on protocols for structurally similar compounds. The following diagram illustrates a typical screening cascade to investigate its potential biological activities, such as receptor binding and general cellular effects.[12]

Caption: Representative experimental workflow for the biological screening of a novel compound.

Conclusion

The solubility of this compound is governed by its chemical structure, exhibiting classic characteristics of a basic aromatic amine. While specific quantitative data is limited to its hydrochloride salt in a neutral aqueous buffer, its solubility is expected to be low in neutral water, higher in organic solvents, and significantly increased in acidic aqueous solutions. The standardized protocols provided herein offer a robust framework for the comprehensive experimental determination of its solubility profile, which is a critical parameter for its application in drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. quora.com [quora.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 4-(2-(Pyrrolidin-1-yl)ethyl)aniline. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. This document synthesizes available data on closely related aromatic amines to provide robust guidance in the absence of specific long-term stability studies for this exact molecule.

Chemical Properties and Stability Profile

This compound is an aromatic amine, a class of compounds known for its susceptibility to oxidative degradation. The aniline moiety is particularly prone to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures. This degradation can lead to the formation of colored impurities and a decrease in the purity of the compound.

While specific quantitative stability data for this compound is not extensively available in the public domain, the stability of analogous aromatic amines has been studied. These studies indicate that storage at ambient temperatures can lead to reduced recovery of the compound over time. For many aromatic amines, long-term stability is significantly improved by storage at low temperatures, such as -20°C or -70°C.

General Incompatibilities:

-

Acids: Aromatic amines are basic and will react with acids. Acidic conditions have also been shown to decrease the stability of some primary aromatic amines.

-

Strong Oxidizing Agents: These can significantly accelerate the degradation of the aniline ring.

-

Acid Anhydrides and Acid Chlorides: These will react with the primary amine group.

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended based on the general properties of aromatic amines.

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: -20°C or below (in a freezer) Short-term: 2-8°C (in a refrigerator) | Low temperatures significantly slow down the rate of oxidative degradation. |

| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Minimizes contact with oxygen, a key initiator of degradation. |

| Light | Protection from light (e.g., amber vials or storage in the dark) | Light, particularly UV light, can provide the energy to initiate degradation reactions. |

| Container | Tightly sealed, appropriate chemical-resistant container | Prevents exposure to moisture and atmospheric oxygen. |

Potential Degradation Pathway

The primary degradation pathway for this compound is expected to be oxidation of the aniline ring. This can proceed through a series of reactions to form various colored byproducts.

Caption: Generalized oxidative degradation pathway.

Experimental Protocols

Protocol for Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under various storage conditions.

Objective: To determine the rate of degradation of this compound under different temperature, light, and atmospheric conditions.

Materials:

-

This compound (high purity)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable mobile phase modifier)

-

Inert gas (Argon or Nitrogen)

-

Amber and clear HPLC vials

-

Temperature-controlled chambers/ovens

-

Refrigerator and freezer

-

HPLC system with UV detector

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Aliquot the stock solution into amber and clear HPLC vials.

-

For samples to be stored under an inert atmosphere, gently purge the vials with argon or nitrogen before sealing.

-

-

Storage Conditions:

-

Store the prepared samples under a matrix of conditions as outlined in the table below. Include control samples stored at -80°C.

-

| Temperature | Light Condition | Atmosphere |

| 40°C | Exposed to Light | Air |

| 40°C | Protected from Light | Air |

| 25°C (Room Temp) | Exposed to Light | Air |

| 25°C (Room Temp) | Protected from Light | Air |

| 4°C | Protected from Light | Air |

| -20°C | Protected from Light | Air |

| 25°C (Room Temp) | Protected from Light | Inert Gas |

-

Time Points for Analysis:

-

Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months).

-

-

Analytical Method:

-

Use a validated stability-indicating HPLC-UV method to determine the purity of the sample and quantify any degradation products.

-

A generic starting method could be:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm (or other appropriate wavelength determined by UV scan)

-

Injection Volume: 10 µL

-

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Identify and quantify any major degradation products.

-

Plot the percentage remaining versus time for each storage condition to determine the degradation kinetics.

-

Caption: Workflow for stability assessment.

Conclusion

Technical Guide to the Safe Handling of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

4-(2-(Pyrrolidin-1-yl)ethyl)aniline is a substituted aniline derivative. While detailed experimental data on the physical and chemical properties of the free base are limited, some information is available from commercial suppliers and for its hydrochloride salt.

| Property | Value | Source/Comments |

| Chemical Name | This compound | - |

| CAS Number | 168897-20-9 | Santa Cruz Biotechnology |

| Molecular Formula | C₁₂H₁₈N₂ | Santa Cruz Biotechnology |

| Molecular Weight | 190.28 g/mol | Santa Cruz Biotechnology |

| Appearance | Solid (for hydrochloride salt) | Sigma-Aldrich[1] |

| Purity | ≥95% | Santa Cruz Biotechnology |

| Flash Point | Not available | Data for the hydrochloride salt is not applicable.[1] |

Hazard Identification and Toxicological Profile

Specific toxicological data for this compound is not available. However, as an aniline derivative, it should be handled as a potentially hazardous substance. Aniline and its derivatives are known for their systemic toxicity.

GHS Classification (for the Hydrochloride Salt):

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation.[1] |

General Toxicological Hazards of Aniline Derivatives:

Aniline and its derivatives can be toxic through inhalation, ingestion, and dermal absorption.[1] The primary health concerns associated with this class of compounds include:

-

Methemoglobinemia: A condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. This can lead to cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, death.

-

Carcinogenicity and Mutagenicity: Aniline is classified as a probable human carcinogen (Group B2) by the EPA. Some aniline derivatives are suspected of causing genetic defects.

-

Organ Toxicity: Prolonged or repeated exposure to aniline compounds can cause damage to the spleen, kidneys, liver, and bladder.

-

Skin and Eye Irritation/Sensitization: Many aniline derivatives are irritants to the skin and eyes and can cause allergic skin reactions.[2]

The logical relationship of these potential hazards is illustrated in the diagram below.

References

The Biological Landscape of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to confer advantageous physicochemical and stereochemical properties to bioactive molecules.[1] Within this broad class of compounds, the "4-(2-(pyrrolidin-1-yl)ethyl)aniline" scaffold presents a promising starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities, where available, of derivatives based on this core structure, summarizing key data and outlining relevant experimental methodologies.

Quantitative Biological Data

Due to the limited availability of public data specifically on "this compound" derivatives, the following table summarizes the binding affinities of structurally related pyrrolidine-containing compounds at key central nervous system receptors. These compounds, while not direct derivatives, share the core pyrrolidinylethylamine pharmacophore and provide valuable insights into potential structure-activity relationships (SAR).

Table 1: Binding Affinities (Ki, nM) of Structurally Related Pyrrolidine Analogs at Dopamine and Serotonin Receptors

| Compound ID | Target Receptor | Ki (nM) | Structural Class |

| Analog 1 | Dopamine D2 | 1.77 | Eticlopride-based Pyrrolidine Analog |

| Analog 1 | Dopamine D3 | 0.436 | Eticlopride-based Pyrrolidine Analog |

| Analog 2 | Dopamine D2 | 2.57 | Eticlopride-based Pyrrolidine Analog |

| Analog 2 | Dopamine D3 | 0.444 | Eticlopride-based Pyrrolidine Analog |

| Analog 3 | Serotonin 5-HT1D | - | 3-[2-(Pyrrolidin-1-yl)ethyl]indole |

Data adapted from structure-activity relationship studies of eticlopride-based dopamine D2/D3 receptor bitopic ligands and a study on 3-[2-(pyrrolidin-1-yl)ethyl]indoles as potent and selective h5-HT1D receptor agonists.

Experimental Protocols

The following methodologies are representative of the key experiments that would be employed to characterize the biological activity of novel "this compound" derivatives, based on protocols for analogous compounds.

Receptor Binding Assays

Objective: To determine the binding affinity of test compounds for specific neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT1A).

General Protocol:

-

Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells for human dopamine D2 receptors) are cultured and harvested. The cells are then homogenized in a lysis buffer and centrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Competitive Binding Assay: A fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-spiperone for D2 receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound.

-

Incubation and Filtration: The reaction mixture is incubated at a specific temperature for a set period to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Scintillation Counting: The filters are washed to remove unbound radioligand, and the amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effects of test compounds on cancer cell lines.

General Protocol:

-

Cell Seeding: Cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microbial strains.

General Protocol:

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable growth medium.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Visualizing Methodologies and Relationships

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of novel chemical entities based on the "this compound" scaffold.

Caption: General synthetic workflow for derivatization.

Caption: Workflow for biological evaluation.

Potential Signaling Pathways

Given the structural similarity of the "this compound" scaffold to known dopamine and serotonin receptor ligands, it is plausible that its derivatives could modulate signaling pathways associated with these receptors. For instance, interaction with D2-like dopamine receptors could lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors such as protein kinase A (PKA).

Caption: Potential D2 receptor signaling.

Conclusion and Future Directions

The "this compound" scaffold holds potential for the development of novel therapeutic agents, particularly those targeting the central nervous system. However, a significant gap exists in the publicly available literature regarding the systematic exploration of its derivatives. Future research efforts should focus on the synthesis of a diverse library of these compounds and their comprehensive biological evaluation against a panel of relevant targets, including GPCRs, ion channels, and enzymes. Such studies will be crucial for elucidating detailed structure-activity relationships and identifying lead candidates for further preclinical development. The methodologies and workflows outlined in this guide provide a robust framework for undertaking such investigations.

References

Pyrrolidine-Containing Bioactive Molecules: A Technical Guide for Drug Discovery Professionals

Introduction

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, celebrated for its prevalence in a vast array of bioactive natural products and synthetic drugs.[1][2] Its significance stems from a unique combination of structural and chemical properties. The sp³-hybridized carbons of the pyrrolidine ring provide a three-dimensional scaffold that allows for the precise spatial arrangement of functional groups, a critical factor in optimizing interactions with biological targets.[3] Furthermore, the non-planar, puckered conformation of the ring, often referred to as "pseudorotation," enhances its ability to explore pharmacophore space.[3] The nitrogen atom within the ring imparts basicity and can serve as a key hydrogen bond acceptor, influencing the molecule's pharmacokinetic profile. This guide provides an in-depth exploration of select pyrrolidine-containing molecules, detailing their mechanisms of action, quantitative bioactivity, and the experimental protocols central to their development.

Pyrrolidine-Based Anticancer Agents: Combretastatin A-4 Analogs

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent anti-cancer agent.[4][5] Its simple chemical structure and profound biological activity have inspired the development of numerous synthetic analogs, many of which incorporate a pyrrolidine moiety to enhance pharmacological properties. These compounds primarily function as vascular disrupting agents, targeting the tumor's blood supply.[4]

Mechanism of Action & Signaling Pathway

Pyrrolidine-containing CA-4 analogs exert their anticancer effects through a dual mechanism. Their primary mode of action is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[6][7] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis in proliferating endothelial cells, which are essential for the formation of new blood vessels (angiogenesis) that tumors need to grow.[8]

Furthermore, these compounds have been shown to interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, they can down-regulate the expression of VEGF and its receptor, VEGFR-2, in tumor cells.[9] This inhibition of VEGF/VEGFR-2 signaling further contributes to the anti-angiogenic effects of these molecules.[9]

References

- 1. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN111606837A - Synthetic method of vildagliptin - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

- 6. Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction has broad applications in medicinal chemistry and drug development due to its tolerance for a wide range of functional groups. This document provides a detailed protocol for the synthesis of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline, a valuable building block in pharmaceutical research. The synthesis involves the coupling of a substituted aryl bromide, 1-(2-(4-bromophenyl)ethyl)pyrrolidine, with an ammonia equivalent using a palladium catalyst and a specialized ligand. The use of an ammonia surrogate is a common strategy to circumvent the challenges associated with the direct use of ammonia gas.[1][2]

Reaction Scheme

The overall synthetic strategy involves two main steps:

-

Synthesis of the Aryl Bromide Precursor: Nucleophilic substitution of 4-bromophenethyl bromide with pyrrolidine to yield 1-(2-(4-bromophenyl)ethyl)pyrrolidine.

-

Buchwald-Hartwig Amination: Palladium-catalyzed amination of 1-(2-(4-bromophenyl)ethyl)pyrrolidine with an ammonia surrogate to afford the final product, this compound.

Data Presentation: Key Reaction Components and Conditions

| Parameter | Step 1: Precursor Synthesis | Step 2: Buchwald-Hartwig Amination |

| Aryl Halide | 4-Bromophenethyl bromide | 1-(2-(4-Bromophenyl)ethyl)pyrrolidine |

| Amine | Pyrrolidine | Ammonia Surrogate (e.g., Benzophenone Imine)[1] |

| Palladium Precatalyst | Not Applicable | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |

| Ligand | Not Applicable | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) |

| Base | K₂CO₃ (Potassium Carbonate) | NaOt-Bu (Sodium tert-butoxide) |

| Solvent | Acetonitrile (CH₃CN) | Toluene |

| Temperature | 80 °C | 100-110 °C |

| Reaction Time | 12-16 hours | 12-24 hours |

Experimental Protocols

Step 1: Synthesis of 1-(2-(4-bromophenyl)ethyl)pyrrolidine

Materials:

-

4-Bromophenethyl bromide

-

Pyrrolidine

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-bromophenethyl bromide (1.0 eq) in anhydrous acetonitrile, add pyrrolidine (1.2 eq) and potassium carbonate (2.5 eq).

-

Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain 1-(2-(4-bromophenyl)ethyl)pyrrolidine.

Step 2: Buchwald-Hartwig Amination for the Synthesis of this compound

Materials:

-

1-(2-(4-Bromophenyl)ethyl)pyrrolidine

-

Benzophenone imine (ammonia surrogate)[1]

-

Pd₂(dba)₃

-

Xantphos

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous, degassed)

-

Hydrochloric acid (HCl, 2M)

-

Sodium bicarbonate (NaHCO₃, saturated solution)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine 1-(2-(4-bromophenyl)ethyl)pyrrolidine (1.0 eq), benzophenone imine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Add anhydrous, degassed toluene to the flask.

-

Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Add 2M HCl to the reaction mixture and stir for 1 hour to hydrolyze the imine.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Mandatory Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Reductive Amination Synthesis of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-(Pyrrolidin-1-yl)ethyl)aniline is a key structural motif found in a variety of biologically active compounds and serves as a valuable intermediate in pharmaceutical and medicinal chemistry. Its synthesis is of significant interest for the development of novel therapeutics. This document outlines a detailed protocol for the synthesis of this compound, primarily focusing on a reductive amination strategy. The described methodology is a two-step process commencing with the reductive amination of 4-nitrophenylacetaldehyde with pyrrolidine, followed by the reduction of the nitro group to yield the target aniline. This approach offers a robust and versatile route to the desired product.

Overall Synthetic Pathway

The synthesis proceeds through two main steps:

-

Step 1: Reductive Amination. Formation of the intermediate, 1-(2-(4-nitrophenyl)ethyl)pyrrolidine, by reacting 4-nitrophenylacetaldehyde with pyrrolidine in the presence of a reducing agent.

-

Step 2: Nitro Group Reduction. Conversion of the nitro intermediate to the final product, this compound, using a suitable reduction method.

Data Presentation

The following tables summarize the key experimental parameters for each synthetic step.

Table 1: Parameters for Reductive Amination (Step 1)

| Parameter | Value | Notes |

| Starting Materials | 4-Nitrophenylacetaldehyde, Pyrrolidine | |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | A mild reducing agent suitable for reductive amination. |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous conditions are recommended. |

| Stoichiometry | ||

| 4-Nitrophenylacetaldehyde | 1.0 eq | |

| Pyrrolidine | 1.2 eq | A slight excess is used to drive imine formation. |

| NaBH(OAc)₃ | 1.5 eq | Ensures complete reduction of the imine intermediate. |

| Reaction Temperature | Room Temperature (20-25 °C) | |

| Reaction Time | 4-12 hours | Monitor progress by Thin Layer Chromatography (TLC). |

| Work-up | Aqueous basic wash (e.g., sat. NaHCO₃) | To quench the reaction and remove acidic byproducts. |

| Purification | Silica gel column chromatography | |

| Expected Yield | 75-90% |

Table 2: Parameters for Nitro Group Reduction (Step 2)

| Parameter | Method A: Catalytic Hydrogenation | Method B: Tin(II) Chloride Reduction |

| Starting Material | 1-(2-(4-Nitrophenyl)ethyl)pyrrolidine | 1-(2-(4-Nitrophenyl)ethyl)pyrrolidine |

| Reagents | Palladium on Carbon (10% Pd/C), Hydrogen (H₂) | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Hydrochloric acid (conc. HCl) |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Ethanol (EtOH) |

| Stoichiometry | ||

| Intermediate | 1.0 eq | 1.0 eq |

| 10% Pd/C | 5-10 mol% | - |

| H₂ | 1 atm (balloon) or ~50 psi | - |

| SnCl₂·2H₂O | - | 4-5 eq |

| Reaction Temperature | Room Temperature (20-25 °C) | 60-70 °C |

| Reaction Time | 2-6 hours | 1-3 hours |

| Work-up | Filtration through Celite, solvent evaporation | Basification with NaOH or KOH to precipitate tin salts, followed by extraction.[1] |

| Purification | Silica gel column chromatography (if necessary) | Silica gel column chromatography |

| Expected Yield | 90-98% | 85-95% |

Experimental Protocols

Step 1: Synthesis of 1-(2-(4-Nitrophenyl)ethyl)pyrrolidine via Reductive Amination

This protocol details the reductive amination of 4-nitrophenylacetaldehyde with pyrrolidine.

References

Application Note: A Detailed Protocol for the Purification of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline by Silica Gel Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the purification of the amine compound "4-(2-(Pyrrolidin-1-yl)ethyl)aniline" using silica gel column chromatography. Aromatic and secondary amines can exhibit challenging chromatographic behavior on standard silica gel, often resulting in significant peak tailing due to interactions with acidic silanol groups.[1][2] This protocol incorporates the use of a basic modifier in the mobile phase to mitigate these effects and achieve efficient separation. Detailed methodologies for Thin-Layer Chromatography (TLC) based method development and the subsequent column chromatography procedure are presented.

Chromatographic Method and Parameters

The purification strategy employs normal-phase chromatography on silica gel. A basic additive, triethylamine (TEA), is incorporated into the mobile phase to neutralize the acidic sites on the silica surface, thereby preventing the basic amine analyte from tailing and ensuring a symmetrical peak shape.[2] The optimal mobile phase composition should first be determined by TLC analysis.

Table 1: Summary of Chromatographic Parameters

| Parameter | Recommended Condition/Value | Notes |

| Stationary Phase | Silica Gel (100-200 mesh)[3] | Standard grade silica suitable for preparative column chromatography. |

| Column Dimensions | Dependent on sample quantity (e.g., 2-4 cm diameter) | A silica gel mass of 50-100 times the crude sample mass is a good starting point. |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate with 0.5% Triethylamine (v/v) | The ratio of hexane to ethyl acetate should be optimized via TLC to achieve an Rf value of ~0.25-0.35 for the target compound. |

| Sample Loading | Dry Loading or Minimal Volume Wet Loading | Dry loading is preferred for better resolution, especially if the crude material has poor solubility in the mobile phase. |

| Elution Method | Isocratic or Gradient Elution | Start with the optimized TLC solvent system (isocratic). Polarity can be gradually increased if necessary to elute the product.[3] |

| Flow Rate | Gravity-driven | For flash chromatography, positive pressure can be applied. |

| Detection Method | TLC analysis of collected fractions (UV light at 254 nm) | Fractions are spotted on a TLC plate to identify those containing the pure product. |

Experimental Protocols

Protocol 1: TLC for Mobile Phase Optimization

Before performing column chromatography, it is crucial to identify a suitable mobile phase system using TLC.

-

Prepare Eluents: Prepare a few different solvent systems with varying polarity, each containing 0.5% triethylamine. For example:

-

80:20 Hexane:Ethyl Acetate (+ 0.5% TEA)

-

70:30 Hexane:Ethyl Acetate (+ 0.5% TEA)

-

60:40 Hexane:Ethyl Acetate (+ 0.5% TEA)

-

-

Spot the TLC Plate: Dissolve a small amount of the crude "this compound" in a solvent like dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

-

Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualize and Calculate Rf: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The ideal solvent system will give the target compound an Rf value of approximately 0.25-0.35.

-

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[4]

-

Protocol 2: Column Chromatography Purification

This protocol outlines the steps for purifying the compound once the optimal mobile phase has been determined.

-

Column Preparation:

-

Securely clamp a glass chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[5] Add a thin layer (~1 cm) of sand on top of the plug.[5]

-

Prepare a slurry by mixing the required amount of silica gel (e.g., 50 g) with the initial, least polar mobile phase (e.g., 100 mL of 80:20 Hexane:EtOAc + 0.5% TEA).[5]

-

Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure even packing and remove air bubbles. Do not let the top of the silica bed run dry.

-

Once the silica has settled, add another thin layer of sand on top to prevent disruption during solvent addition.[5]

-

-

Sample Loading:

-

Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

-

Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase or dichloromethane.[3] Use a pipette to carefully apply the solution to the top of the silica bed.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column.

-

Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

-

Maintain a constant level of solvent above the silica bed throughout the process.

-

If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.[3]

-

-

Fraction Analysis and Product Isolation:

-

Analyze the collected fractions by TLC to determine which ones contain the pure product.

-

Combine the fractions that show a single spot corresponding to the Rf of "this compound".

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

-

Workflow Visualization

The following diagram illustrates the complete workflow for the purification process.

Caption: Workflow for the purification of this compound.

References

Application Notes & Protocols: Utilizing "4-(2-(Pyrrolidin-1-yl)ethyl)aniline" for Protein Cross-Linking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions are fundamental to nearly all cellular processes. The study of these interactions is crucial for understanding disease mechanisms and for the development of novel therapeutics. Chemical cross-linking is a powerful technique used to capture and identify protein interactions by covalently linking interacting proteins.[1][2][3] This document provides detailed application notes and protocols for the use of 4-(2-(pyrrolidin-1-yl)ethyl)aniline , a biochemical compound available for proteomics research, as a potential cross-linking agent.[4][5][6]

While specific protocols for using this compound as a protein cross-linker are not widely established, its aniline functional group presents a viable moiety for oxidative coupling reactions, a method that can be adapted for bioconjugation and protein cross-linking.[7] The protocols outlined below are based on the principles of aniline-based oxidative coupling for the modification and cross-linking of proteins.

Physicochemical Properties and Safety Information

It is imperative to handle this compound with appropriate safety precautions. The following table summarizes its key physicochemical properties and hazard information.

| Property | Value | Reference |

| CAS Number | 168897-20-9 | [4] |

| Molecular Formula | C₁₂H₁₈N₂ | [4] |

| Molecular Weight | 190.28 g/mol | [4] |

| Purity | ≥95% | [4] |

| Form | Solid | [8] |

| Hazard Classifications | Eye Irritant | [8] |

| Signal Word | Warning | [8] |

| Hazard Statements | H319: Causes serious eye irritation | [8] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337 + P313: If eye irritation persists: Get medical advice/attention. | [8] |

| Storage Class | 11 - Combustible Solids | [8] |

Handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11][12]

Principle of Aniline-Based Oxidative Coupling for Protein Cross-Linking

The primary amine of the aniline group in this compound can be activated by an oxidizing agent, such as sodium periodate (NaIO₄), to form a reactive intermediate. This intermediate can then form a covalent bond with electron-rich aromatic residues on a nearby protein, such as tyrosine or tryptophan. If two proteins are in close proximity, this reaction can result in a covalent cross-link between them.

This method offers a degree of specificity for proteins containing accessible aniline-reactive residues. The pyrrolidinylethyl group of the molecule may also contribute to the solubility and reactivity of the compound in aqueous buffers commonly used in biological experiments.

Experimental Protocols

General Considerations

-

Buffer Selection: Avoid buffers containing primary amines, such as Tris, as they will compete with the target proteins for reaction with the cross-linker. Phosphate-buffered saline (PBS) or HEPES buffers at a pH of 7.2-8.0 are recommended.[1]

-

Reagent Preparation: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) immediately before use. Similarly, prepare a fresh stock solution of the oxidizing agent (e.g., sodium periodate).

-

Quenching: The cross-linking reaction should be stopped by the addition of a quenching reagent that consumes the unreacted cross-linker. A common quenching agent for oxidative coupling reactions is a reducing agent like sodium bisulfite or by adding a buffer containing a high concentration of a primary amine like Tris.[13]

Protocol for In Vitro Protein Cross-Linking

This protocol provides a general guideline for cross-linking two purified proteins (Protein A and Protein B).

Materials:

-

Purified Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Sodium periodate (NaIO₄)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO (for dissolving the cross-linker)

Procedure:

-

Sample Preparation: Prepare a reaction mixture containing Protein A and Protein B at the desired concentrations (e.g., 1-5 mg/mL) in the reaction buffer.

-

Cross-linker Addition: Add the this compound stock solution to the protein mixture to achieve the desired final concentration. A 10-50 fold molar excess of the cross-linker over the protein is a good starting point. Incubate for 10 minutes at room temperature with gentle mixing.

-

Initiation of Cross-linking: Add the sodium periodate stock solution to the reaction mixture to a final concentration of 1-5 mM to initiate the oxidative coupling reaction.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C. Gentle mixing during incubation can improve efficiency.[13]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to ensure all unreacted cross-linker is quenched.[13]

-

Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify the cross-linked products.[14]

Hypothetical Experimental Data

The following table presents hypothetical data from an SDS-PAGE analysis of a cross-linking experiment between Protein A (50 kDa) and Protein B (75 kDa).

| Lane | Sample | Expected Band(s) (kDa) | Observed Band(s) (kDa) | Interpretation |

| 1 | Protein A only | 50 | 50 | No cross-linking |

| 2 | Protein B only | 75 | 75 | No cross-linking |

| 3 | Protein A + Protein B (no cross-linker) | 50, 75 | 50, 75 | No cross-linking |

| 4 | Protein A + Protein B + Cross-linker | 50, 75, 125 | 50, 75, 125 | Successful cross-linking of Protein A and Protein B |

Visualizations

Proposed Reaction Mechanism

Caption: Proposed mechanism for protein cross-linking.

Experimental Workflow

Caption: Experimental workflow for protein cross-linking.

Conclusion

This compound holds potential as a novel cross-linking agent for studying protein-protein interactions through an oxidative coupling mechanism. The protocols and data presented here provide a foundational framework for researchers to explore its application in their specific systems. As with any cross-linking experiment, optimization of reaction conditions, including reagent concentrations and incubation times, will be critical for achieving desired results. Further characterization of the cross-linked products by mass spectrometry is recommended to confirm the identity of the interacting proteins and map the sites of cross-linking.

References

- 1. fgsc.net [fgsc.net]

- 2. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]

- 3. fenyolab.org [fenyolab.org]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. oxfordlabchem.com [oxfordlabchem.com]

- 12. technopharmchem.com [technopharmchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for 4-(2-(Pyrrolidin-1-yl)ethyl)aniline in Mass Spectrometry-Based Proteomics

A thorough investigation of scientific literature and commercial resources reveals that while "4-(2-(Pyrrolidin-1-yl)ethyl)aniline" is designated as a biochemical for proteomics research, specific applications, detailed experimental protocols, and quantitative data regarding its use in mass spectrometry-based proteomics are not publicly available at this time. The absence of published research or application notes prevents the creation of the detailed, evidence-based documentation requested.

The structural features of this compound, namely the primary aniline amine and the pyrrolidine moiety, suggest potential utility in proteomics, likely as a chemical labeling or derivatization reagent. Aniline derivatives can be used to tag specific functional groups on proteins or peptides to enhance their detection by mass spectrometry or to introduce functionalities for affinity purification. The pyrrolidine group could influence solubility or interaction with a stationary phase in chromatography.

Given the lack of specific data for "this compound," we present a generalized workflow and protocol based on the hypothetical use of an aniline-containing reagent for the derivatization and relative quantification of peptides in a proteomics experiment. This serves as an illustrative example of how a compound with these structural characteristics might be employed.

Hypothetical Application: Derivatization of Peptides for Enhanced Mass Spectrometry Analysis

This hypothetical application note describes the use of an aniline-based reagent for the chemical labeling of peptides to improve ionization efficiency and introduce a stable isotope label for quantitative proteomics workflows. The primary amine of the aniline compound can be reacted with a suitable functional group on a peptide, such as an aldehyde or ketone, which could be introduced chemically. For the purpose of this illustrative protocol, we will assume the aniline derivative is used in a reductive amination reaction with carbonyl groups on peptides.

Experimental Workflow

The overall experimental workflow for utilizing an aniline-based labeling reagent in a quantitative proteomics experiment is outlined below.

Caption: A generalized workflow for quantitative proteomics using chemical labeling.

Protocol: Hypothetical Reductive Amination Labeling of Peptides

This protocol details the steps for labeling peptide samples with a hypothetical light (unlabeled) and heavy (isotope-labeled) aniline-containing reagent for relative quantification.

Materials:

-

Protein extract

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate

-

Formic acid

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

"Light" Aniline Labeling Reagent

-

"Heavy" (e.g., ¹³C₆-labeled) Aniline Labeling Reagent

-

Sodium cyanoborohydride (NaCNBH₃)

-

C18 solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Protein Extraction and Digestion:

-

Lyse cells or tissues in a suitable buffer to extract proteins.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Denature proteins by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate cysteine residues by adding IAA to 20 mM and incubating in the dark at room temperature for 20 minutes.

-

Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

-

Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalt the peptide mixture using a C18 SPE cartridge and dry the peptides under vacuum.

-

-

Peptide Labeling (Reductive Amination - Hypothetical):

-

This step assumes prior chemical modification of peptides to introduce carbonyl groups.

-

Resuspend the desalted peptides from the control sample in labeling buffer (e.g., 100 mM sodium phosphate, pH 7.0). Add the "Light" Aniline Labeling Reagent.

-

Resuspend the desalted peptides from the treated sample in labeling buffer. Add the "Heavy" Aniline Labeling Reagent.

-

To each sample, add a fresh solution of sodium cyanoborohydride.

-

Incubate the reactions at room temperature for 1-2 hours.

-

Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl).

-

-

Sample Pooling and Desalting:

-

Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

-

Desalt the mixed sample using a C18 SPE cartridge.

-

Dry the final labeled peptide mixture under vacuum.

-

-

LC-MS/MS Analysis:

-

Resuspend the labeled peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

-

Set up the data acquisition method to include a full MS scan followed by data-dependent MS/MS scans of the most abundant precursor ions.

-

-

Data Analysis:

-

Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw mass spectrometry data against a protein sequence database.

-

Configure the search parameters to include the mass shifts corresponding to the "light" and "heavy" labels on the relevant amino acid residues.

-

Perform relative quantification by calculating the ratio of the intensities of the "heavy" and "light" labeled peptide pairs.

-

Perform statistical analysis to identify proteins with significant changes in abundance between the control and treated samples.

-

Quantitative Data Presentation

Should experimental data become available for "this compound," it would be summarized in tables for clear comparison. Below is a template for how such quantitative data could be presented.

Table 1: Hypothetical Quantification of Labeled Peptides

| Protein Accession | Gene Name | Peptide Sequence | Light/Heavy Ratio | p-value | Regulation |

| P01234 | GENE1 | AITEDLSSMTK | 2.5 | 0.001 | Upregulated |

| Q56789 | GENE2 | VGPSIDEGLK | 0.4 | 0.005 | Downregulated |

| P98765 | GENE3 | YPIEHGIVTNWDDMEK | 1.1 | 0.85 | Unchanged |

Signaling Pathway Visualization

If future research implicates proteins identified through labeling with "this compound" in a specific signaling pathway, a diagram could be generated to visualize these relationships. The following is a generic example of a signaling pathway diagram that could be adapted.

Caption: A simplified representation of a generic signaling pathway.

Application Notes and Protocols for Peptide Derivatization with 4-(2-(Pyrrolidin-1-yl)ethyl)aniline for Enhanced Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of peptides by mass spectrometry (MS) is a cornerstone of proteomics and drug development. However, the inherent chemical diversity of peptides can lead to a wide range of ionization efficiencies in electrospray ionization (ESI), posing a significant challenge for sensitive and accurate quantification. To address this, chemical derivatization of peptides has emerged as a powerful strategy to enhance their ionization characteristics.[1][2]

This document provides detailed application notes and protocols for the derivatization of peptides using a reagent based on the "4-(2-(pyrrolidin-1-yl)ethyl)aniline" scaffold. This derivatization strategy introduces a permanently charged moiety and increases the hydrophobicity of the peptide, leading to a significant improvement in ESI-MS signal intensity.[1] The protocols outlined below are based on established methods for peptide derivatization using N-hydroxysuccinimide (NHS) ester chemistry, a widely used and robust method for labeling primary amines on peptides.[3][4][5][6]

Principle of the Method

The derivatization process involves a two-step approach. First, a carboxylic acid precursor containing the this compound moiety is activated with N-hydroxysuccinimide (NHS) to form a highly reactive NHS ester. This activated reagent, which we will refer to as "Pyr-An-NHS," is then reacted with the peptide sample. The NHS ester selectively reacts with the primary amino groups of the peptides (the N-terminus and the ε-amino group of lysine residues) to form stable amide bonds. This covalent modification attaches the pyrrolidin-aniline tag to the peptide, thereby enhancing its ionization efficiency in the mass spectrometer.

Quantitative Data Summary

The derivatization of peptides with a charge- and hydrophobicity-enhancing tag, such as one derived from this compound, can lead to substantial improvements in MS signal intensity. The following table summarizes the observed enhancement in ionization efficiency for various peptides after derivatization with a comparable N-hydroxysuccinimide-activated labeling reagent as reported by Mirzaei and Regnier (2006).[1]

| Peptide Sequence | Molecular Weight (Da) | Fold Increase in Ionization Efficiency |

| GGYR | 469.5 | ~100 |

| Angiotensin II (DRVYIHPF) | 1046.2 | ~25 |

| Bradykinin (RPPGFSPFR) | 1060.2 | ~15 |

| Neurotensin (pELYENKPRRPYIL) | 1672.9 | ~10 |

| ADRDQYELLCLDNTRKPVDEYK | 2846.3 | ~500 |

| Melittin | 2846.5 | ~8 |

Data adapted from Mirzaei and Regnier, Anal. Chem. 2006, 78(12), 4175-83. The study utilized a similar charge-tagging reagent to enhance peptide ionization.[1]

Experimental Protocols

I. Preparation of the "Pyr-An-NHS" Derivatization Reagent

This protocol describes the synthesis of the N-hydroxysuccinimide ester of a carboxylic acid precursor containing the this compound moiety. A plausible precursor is 4-(2-(pyrrolidin-1-yl)ethyl)benzoic acid.

Materials:

-

4-(2-(pyrrolidin-1-yl)ethyl)benzoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate

-

Hexane

-

Argon or Nitrogen gas

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-(2-(pyrrolidin-1-yl)ethyl)benzoic acid (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or DMF.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC or EDC (1.1 equivalents) in anhydrous DCM or DMF to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to obtain the "Pyr-An-NHS" reagent as a solid.

-

Store the activated reagent under desiccated and inert conditions until use.

II. Derivatization of Peptides

Materials:

-

Peptide sample (e.g., protein digest)

-

"Pyr-An-NHS" derivatization reagent

-

Reaction Buffer: 50 mM Sodium Bicarbonate or Sodium Borate buffer, pH 8.5

-

Acetonitrile (ACN)

-

Quenching Solution: 5% Hydroxylamine or 100 mM Tris buffer, pH 8.0

-

C18 Solid-Phase Extraction (SPE) cartridges

-

SPE Equilibration Solution: 0.1% Trifluoroacetic acid (TFA) in water

-

SPE Wash Solution: 0.1% TFA in 5% ACN

-

SPE Elution Solution: 0.1% TFA in 70% ACN

Procedure:

-

Dissolve the peptide sample in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of the "Pyr-An-NHS" reagent in anhydrous ACN or DMF.

-

Add the "Pyr-An-NHS" reagent solution to the peptide solution in a 5-10 fold molar excess over the total number of primary amines in the peptide mixture.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

-

Quench the reaction by adding the Quenching Solution and incubating for 15 minutes at room temperature to react with any excess NHS ester.

-

Acidify the reaction mixture with TFA to a final concentration of 0.1%.

-

Desalt and purify the derivatized peptides using a C18 SPE cartridge. a. Equilibrate the SPE cartridge with the Equilibration Solution. b. Load the acidified sample onto the cartridge. c. Wash the cartridge with the Wash Solution to remove salts and excess reagent. d. Elute the derivatized peptides with the Elution Solution.

-

Dry the eluted peptides in a vacuum centrifuge.

-

Reconstitute the derivatized peptides in an appropriate solvent (e.g., 0.1% formic acid in water) for MS analysis.

III. Mass Spectrometry Analysis

Instrumentation:

-

An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) coupled to a liquid chromatography (LC) system.

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient from 5% to 40% B over 30 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Scan Range: m/z 300-2000

-

Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) for identification and quantification.

Visualizations

Figure 1: Experimental workflow for peptide derivatization and MS analysis.

Figure 2: Reaction mechanism for peptide derivatization with Pyr-An-NHS.

References

- 1. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

"4-(2-(Pyrrolidin-1-yl)ethyl)aniline": A Versatile Building Block in Chemical Biology and Drug Discovery

Introduction

4-(2-(Pyrrolidin-1-yl)ethyl)aniline is a chemical compound that holds potential as a versatile reagent and building block in the fields of chemical biology and drug development. Its structure, featuring a primary aniline amine and a tertiary pyrrolidine amine, provides multiple reactive sites for chemical modification and conjugation. While detailed, publicly available application notes and protocols for this specific molecule are limited, its constituent chemical motifs are prevalent in a wide range of biologically active compounds. This suggests its utility as a scaffold or intermediate in the synthesis of novel chemical probes, therapeutic agents, and other research tools.

This document aims to provide an overview of the potential applications of this compound based on the known roles of its structural components in medicinal chemistry and chemical biology. It will also present general chemical properties and suggest potential, though not yet documented, experimental workflows.

Chemical Properties and Data

A summary of the key chemical properties for this compound and its hydrochloride salt is provided in the table below. This information is crucial for researchers planning its use in synthesis and biological assays.

| Property | This compound | This compound hydrochloride |

| CAS Number | 168897-20-9[1][2] | 1135228-86-2[3] |

| Molecular Formula | C12H18N2[1] | C12H18N2 · HCl |

| Molecular Weight | 190.28 g/mol [1] | 226.75 g/mol |

| Purity | ≥95% to 96%[1] | Not specified |

| Appearance | Light Brown Solid | Solid |

| IUPAC Name | 4-[2-(1-pyrrolidinyl)ethyl]phenylamine | Not specified |

Potential Applications in Chemical Biology

The aniline and pyrrolidine moieties are key pharmacophores found in numerous bioactive molecules. The presence of both in a single, relatively simple scaffold makes this compound a valuable starting material for generating libraries of compounds for biological screening.

1. Scaffold for Synthesis of Bioactive Molecules:

The pyrrolidine ring is a fundamental component of many natural products and synthetic drugs, contributing to their three-dimensional structure and interaction with biological targets.[4] Its derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antibacterial, antidiabetic, and anti-inflammatory agents.[4] The aniline group, on the other hand, is a common precursor for the synthesis of a vast array of pharmaceuticals and is known to be a "structural alert" that can sometimes lead to metabolic liabilities.[5][6]

The primary amine of the aniline group in this compound can be readily functionalized through various chemical reactions, such as acylation, sulfonylation, and reductive amination, to introduce diverse chemical functionalities. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns. For instance, new pyrrolidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities.[7]

2. Intermediate in the Synthesis of Kinase Inhibitors:

Many kinase inhibitors feature an aniline or a substituted aniline core, which often serves as a key hydrogen bond donor or acceptor in the ATP-binding pocket of the kinase. The pyrrolidine group can provide additional interactions or modulate the physicochemical properties of the molecule, such as solubility and cell permeability. The synthesis of imatinib, a well-known kinase inhibitor, involves aniline-containing precursors.[5]

3. Building Block for Proteomics Research: